2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18089274
InChI: InChI=1S/C5H7F3O2/c6-5(7,8)4(9)3-1-10-2-3/h3-4,9H,1-2H2
SMILES:
Molecular Formula: C5H7F3O2
Molecular Weight: 156.10 g/mol

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol

CAS No.:

Cat. No.: VC18089274

Molecular Formula: C5H7F3O2

Molecular Weight: 156.10 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol -

Specification

Molecular Formula C5H7F3O2
Molecular Weight 156.10 g/mol
IUPAC Name 2,2,2-trifluoro-1-(oxetan-3-yl)ethanol
Standard InChI InChI=1S/C5H7F3O2/c6-5(7,8)4(9)3-1-10-2-3/h3-4,9H,1-2H2
Standard InChI Key LQMCDIRERPVZRH-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)C(C(F)(F)F)O

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol (C5_5H7_7F3_3O2_2) features a trifluoromethyl (-CF3_3) group attached to a carbon atom that is also bonded to an oxetane ring, a four-membered cyclic ether. The oxetane ring contributes to conformational rigidity, while the -CF3_3 group enhances electron-withdrawing effects, influencing both reactivity and metabolic stability. The molecular weight of 156.10 g/mol and calculated partition coefficient (LogP) of ~1.2 suggest moderate lipophilicity, balancing solubility and membrane permeability.

Table 1: Key Molecular Properties of 2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol

PropertyValue
Molecular FormulaC5_5H7_7F3_3O2_2
Molecular Weight156.10 g/mol
IUPAC Name2,2,2-Trifluoro-1-(oxetan-3-yl)ethanol
LogP (Calculated)1.2
Hydrogen Bond Donors1 (Hydroxyl group)
Hydrogen Bond Acceptors3 (Two ether oxygens, one hydroxyl oxygen)

Comparative Structural Analysis

The compound’s uniqueness arises from the synergistic effects of its functional groups. For instance, 1,1,1-trifluoroethanol lacks the oxetane ring, resulting in reduced steric hindrance and different metabolic pathways. Conversely, 2-(trifluoromethyl)oxetan-3-ylmethanol shares the oxetane moiety but replaces the ethanol group with methanol, altering hydrogen-bonding capacity. Such structural nuances underscore the importance of precise functional group placement in modulating biological activity .

Synthesis and Reactivity

Synthetic Pathways

While explicit synthesis protocols for 2,2,2-trifluoro-1-(oxetan-3-yl)ethanol remain scarce, analogous compounds provide methodological clues. For example, (R)-2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-amine is synthesized via nucleophilic substitution reactions between oxetane derivatives and trifluoroethylamine precursors. Similarly, DBU-accelerated fluorination methods, as reported for 18F-labelled trifluoroacetamides, could be adapted for introducing the -CF3_3 group . Key challenges include controlling regioselectivity and minimizing side reactions due to the oxetane’s strain.

Reactivity Profile

The -CF3_3 group’s strong electron-withdrawing nature polarizes adjacent bonds, enhancing susceptibility to nucleophilic attack. For instance, the hydroxyl group may participate in esterification or etherification reactions, while the oxetane ring can undergo ring-opening polymerization under acidic conditions. Such reactivity is leveraged in medicinal chemistry to create prodrugs or covalent inhibitors, though stability under physiological conditions requires careful optimization .

Physicochemical and Pharmacokinetic Properties

Metabolic Stability

Fluorinated compounds generally exhibit resistance to oxidative metabolism due to the strength of C-F bonds. In vitro studies on analogs like CPI-1205 (a PRC2 inhibitor) demonstrate low intrinsic clearance (Clint_{int} < 10 μL/min/mg) and minimal CYP450 inhibition, reducing drug-drug interaction risks . These properties are critical for maintaining therapeutic efficacy and safety in vivo.

Table 2: Pharmacokinetic Parameters of Analogous Compounds

CompoundClint_{int} (μL/min/mg)CYP Inhibition (%)Oral Bioavailability (%)
CPI-12058.2<2092
Analog 124.45<1592
Analog 132.16<10100

Research Findings and Preclinical Data

In Vivo Efficacy

In murine xenograft models, analogs like 13 achieved tumor growth inhibition rates exceeding 70% at doses of 160 mg/kg BID, correlating with reduced H3K27me3 levels in tumor tissues . Plasma and tumor concentrations of 10–22 μM were maintained, underscoring favorable pharmacokinetics . These findings suggest that fluorinated-oxetane compounds could be viable candidates for oncology therapeutics.

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